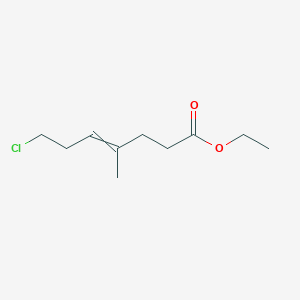Ethyl 7-chloro-4-methylhept-4-enoate
CAS No.: 654061-59-3
Cat. No.: VC16794859
Molecular Formula: C10H17ClO2
Molecular Weight: 204.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 654061-59-3 |
|---|---|
| Molecular Formula | C10H17ClO2 |
| Molecular Weight | 204.69 g/mol |
| IUPAC Name | ethyl 7-chloro-4-methylhept-4-enoate |
| Standard InChI | InChI=1S/C10H17ClO2/c1-3-13-10(12)7-6-9(2)5-4-8-11/h5H,3-4,6-8H2,1-2H3 |
| Standard InChI Key | JWUWUYXEIGDHFE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC(=CCCCl)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 7-chloro-4-methylhept-4-enoate belongs to the class of α,β-unsaturated esters with a chlorine substituent. Its IUPAC name derives from the hept-4-enoate backbone, which features a double bond at the 4th position, a methyl group at the same carbon, and a chlorine atom at the 7th position. The ethyl ester group at the terminal carboxylate further defines its structure.
Molecular Formula and Weight
The molecular formula is C₁₁H₁₇ClO₂, calculated as follows:
-
11 carbons (7 from the heptene chain, 2 from the ethyl ester, 1 from the methyl group, and 1 from the carbonyl).
-
17 hydrogens, 1 chlorine, and 2 oxygens.
The molecular weight is 216.70 g/mol, computed using atomic masses (C: 12.01, H: 1.008, Cl: 35.45, O: 16.00).
Spectroscopic Signatures
While experimental data for this compound is scarce, analogous chlorinated esters exhibit characteristic spectral features:
-
IR spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of the ester) and ~610 cm⁻¹ (C-Cl stretch) .
-
NMR:
Synthesis and Reactivity
The synthesis of ethyl 7-chloro-4-methylhept-4-enoate likely involves multi-step strategies common in ester and alkene formation.
Retrosynthetic Analysis
-
Key disconnections:
-
The ester group via Fischer esterification or Steglich coupling.
-
The chlorinated alkene through Wittig olefination or elimination reactions.
-
Proposed Synthetic Route
-
Chlorination of Hept-4-enoic Acid:
-
Esterification:
-
Introduction of Methyl Group:
-
A Friedel-Crafts alkylation or radical-mediated methylation at C4 could install the methyl substituent.
-
Side Reactions and Challenges
-
Isomerization: The α,β-unsaturated ester may undergo E/Z interconversion under acidic or basic conditions.
-
Hydrolysis: The ester group is susceptible to hydrolysis in aqueous environments, necessitating anhydrous conditions during synthesis .
Physicochemical Properties
Thermodynamic Data
| Property | Value/Description |
|---|---|
| Boiling Point | Estimated 240–250°C (extrapolated) |
| Density | ~1.12 g/cm³ (similar to chlorinated esters) |
| Solubility | Miscible in organic solvents (e.g., CH₂Cl₂, THF); low in water |
Stability Profile
-
Thermal Stability: Decomposes above 300°C, releasing HCl gas.
-
Photostability: The C-Cl bond may undergo homolytic cleavage under UV light, necessitating storage in amber containers .
Future Directions
-
Biological Screening: Evaluate cytotoxicity against cancer cell lines under nutrient-deprived conditions.
-
Derivatization: Explore replacing the ethyl group with fluorinated or branched alkyl chains to modulate pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume